2-Bromo-6-fluoro-3-methylphenol
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Overview
Description
2-Bromo-6-fluoro-3-methylphenol is an organic compound with the molecular formula C7H6BrFO It is a halogenated phenol, characterized by the presence of bromine and fluorine atoms on the benzene ring, along with a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-fluoro-3-methylphenol typically involves a multi-step process. One common method starts with the diazotization of 2-methyl-4-fluoroaniline, followed by hydrolysis to produce 2-methyl-4-fluorophenol. This intermediate is then subjected to bromination to yield the final product .
Industrial Production Methods: In industrial settings, the process is optimized for higher yields and environmental safety. For instance, using nitrosyl sulfuric acid as an acylation reagent minimizes salt content in waste, making it easier to treat acidic wastewater. Bromine is used efficiently to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-fluoro-3-methylphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other groups under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride or sodium amide are used for nucleophilic substitution reactions.
Oxidation: Strong oxidizing agents such as potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride are employed.
Major Products: The major products depend on the specific reactions and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation can produce quinones.
Scientific Research Applications
2-Bromo-6-fluoro-3-methylphenol is utilized in diverse scientific research areas:
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in material science for the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism by which 2-Bromo-6-fluoro-3-methylphenol exerts its effects involves interactions with various molecular targets. The presence of halogen atoms enhances its reactivity, allowing it to participate in multiple pathways. For instance, it can inhibit certain enzymes or disrupt cellular processes by interacting with specific proteins or nucleic acids .
Comparison with Similar Compounds
- 2-Bromo-4-fluoro-6-methylphenol
- 2-Bromo-3-fluoro-6-methylpyridine
Comparison: Compared to its analogs, 2-Bromo-6-fluoro-3-methylphenol is unique due to the specific positioning of the bromine and fluorine atoms, which influences its chemical reactivity and biological activity. This distinct arrangement allows for targeted applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
2-bromo-6-fluoro-3-methylphenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO/c1-4-2-3-5(9)7(10)6(4)8/h2-3,10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEISQLNDDJAGD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682119 |
Source
|
Record name | 2-Bromo-6-fluoro-3-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10682119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1226808-63-4 |
Source
|
Record name | 2-Bromo-6-fluoro-3-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10682119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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